

Application Notes and Protocols for PET Imaging with Radiolabeled Casopitant Mesylate

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Compound of Interest

Compound Name: Casopitant Mesylate

Cat. No.: B029931

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Introduction

Casopitant is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is implicated in various physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the *in vivo* quantification of receptor density and occupancy. Radiolabeled **Casopitant Mesylate** can serve as a valuable tool in drug development and neuroscience research to study the distribution and function of NK1 receptors in the central nervous system and peripheral tissues.

These application notes provide an overview of the methodologies for PET imaging with a radiolabeled version of **Casopitant Mesylate**, including a proposed radiolabeling strategy, *in vivo* imaging protocols, and data analysis techniques. The protocols are based on established procedures for other NK1 receptor PET radioligands, given the limited publicly available data on a PET radiotracer for Casopitant itself.

Proposed Radiosynthesis of [¹¹C]Casopitant

As a direct, published protocol for the radiosynthesis of a PET-compatible Casopitant analog is not readily available, a proposed method for the synthesis of [¹¹C]Casopitant is outlined below.

This method is based on the common and well-established technique of ^{11}C -methylation of a suitable precursor.

Protocol: Synthesis of $[^{11}\text{C}]$ Casopitant via ^{11}C -methylation

1.1. Precursor Synthesis:

- A des-methyl precursor of Casopitant, where the N-methyl group is replaced with an N-H group, needs to be synthesized. This can be achieved through standard organic chemistry techniques.

1.2. Radiolabeling Procedure:

- Produce $[^{11}\text{C}]$ CO_2 via a cyclotron.
- Convert $[^{11}\text{C}]$ CO_2 to $[^{11}\text{C}]$ methyl iodide ($[^{11}\text{C}]$ CH_3I) using a gas-phase or wet chemistry method.
- Trap the $[^{11}\text{C}]$ CH_3I in a solution containing the des-methyl Casopitant precursor and a suitable base (e.g., potassium hydroxide) in a polar aprotic solvent (e.g., dimethylformamide).
- Heat the reaction mixture to facilitate the N-methylation reaction.
- Purify the resulting $[^{11}\text{C}]$ Casopitant using high-performance liquid chromatography (HPLC).
- Formulate the purified $[^{11}\text{C}]$ Casopitant in a physiologically compatible solution for injection.

1.3. Quality Control:

- Radiochemical Purity: Determine by analytical HPLC (should be >95%).
- Specific Activity: Measure to ensure a high specific activity, which is crucial for receptor imaging studies.
- Residual Solvents: Analyze by gas chromatography to ensure levels are below acceptable limits.

- Sterility and Endotoxin Testing: Perform to ensure the final product is safe for in vivo use.

Experimental Protocols

In Vitro Autoradiography

Objective: To determine the in vitro binding characteristics and regional distribution of [¹¹C]Casopitant in tissue sections.

Protocol:

- Prepare thin (e.g., 20 µm) cryosections of the tissue of interest (e.g., brain tissue from a relevant animal model or human post-mortem tissue).
- Incubate the tissue sections with varying concentrations of [¹¹C]Casopitant to determine total binding.
- For non-specific binding, incubate adjacent sections with [¹¹C]Casopitant in the presence of a high concentration of a non-radiolabeled NK1 receptor antagonist (e.g., unlabeled Casopitant or Aprepitant).
- Wash the sections to remove unbound radioligand.
- Expose the dried sections to a phosphor imaging plate or autoradiographic film.
- Quantify the binding density in different regions of interest using image analysis software. Specific binding is calculated by subtracting non-specific binding from total binding.

Preclinical In Vivo PET Imaging

Objective: To assess the in vivo biodistribution, pharmacokinetics, and brain penetration of [¹¹C]Casopitant in an animal model.

Protocol:

- Animal Model: Use a suitable animal model, such as a non-human primate or rodent.
- Radiotracer Administration: Anesthetize the animal and inject a bolus of [¹¹C]Casopitant intravenously.

- PET Scan Acquisition: Acquire dynamic PET data for a duration of 90-120 minutes.
- Anatomical Imaging: Perform a co-registered CT or MRI scan for anatomical reference.
- Data Analysis:
 - Reconstruct the PET data into a series of time frames.
 - Co-register the PET images with the anatomical scan.
 - Define regions of interest (ROIs) on the anatomical images corresponding to different brain regions and peripheral organs.
 - Generate time-activity curves (TACs) for each ROI.
 - Calculate the standardized uptake value (SUV) for a semi-quantitative measure of radiotracer uptake.
 - For more detailed quantification, use kinetic modeling with a reference tissue model (e.g., the cerebellum) to estimate the binding potential (BP_{ND}_).

Human In Vivo PET Imaging

Objective: To quantify NK1 receptor density and occupancy in the human brain.

Protocol:

- Subject Preparation: Subjects should be screened and provide informed consent. A transmission scan for attenuation correction should be performed before radiotracer injection.
- Radiotracer Injection: Administer a bolus injection of [¹¹C]Casopitant intravenously.
- PET Scan Acquisition: Acquire dynamic PET data for at least 90 minutes.[1][2][3]
- Anatomical Imaging: Obtain a high-resolution MRI scan for each subject for anatomical co-registration and ROI definition.[3]
- Data Analysis:

- Perform motion correction and reconstruct the dynamic PET data.
- Co-register the PET images to the individual's MRI.
- Define ROIs on the MRI for brain regions known to have varying NK1 receptor densities (e.g., striatum, cortex, thalamus) and a reference region with negligible receptor density (cerebellum).[1][3]
- Generate TACs for all ROIs.
- Quantify NK1 receptor availability using a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM) or a multilinear reference tissue model (MRTM2), to calculate the binding potential (BP_ND_).[1][4]

Data Presentation

The following tables summarize expected quantitative data based on PET imaging studies of other NK1 receptor antagonists, which can serve as a benchmark for studies with radiolabeled Casopitant.

Table 1: Regional Brain Distribution and Binding Potential (BP_ND_) of an NK1 Receptor PET Radiotracer ($[^{18}\text{F}]\text{FE-SPA-RQ}$) in Healthy Humans[1][2]

Brain Region	Mean BP_ND_ (\pm SD)
Caudate	3.15 (\pm 0.36)
Putamen	3.11 (\pm 0.66)
Parahippocampal Region	1.17 (\pm 0.25)
Occipital Cortex	0.94 (\pm 0.23)
Temporal Cortex	0.82 (\pm 0.15)
Frontal Cortex	0.76 (\pm 0.15)
Anterior Cingulate Cortex	0.69 (\pm 0.16)
Thalamus	0.46 (\pm 0.14)

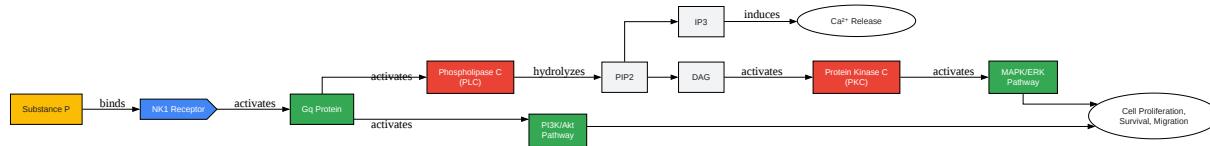
Table 2: Biodistribution of [¹¹C]CP-99,994 in Hamsters (% Injected Dose per Gram \pm SEM)[5]

Organ	5 min post-injection	30 min post-injection
Lung	21.04 (\pm 1.26)	13.49 (\pm 1.71)
Brain	1.44 (\pm 0.06)	1.32 (\pm 0.05)

Visualizations

NK1 Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades initiated upon the binding of Substance P to the NK1 receptor. Casopitant, as an antagonist, would block these downstream effects.

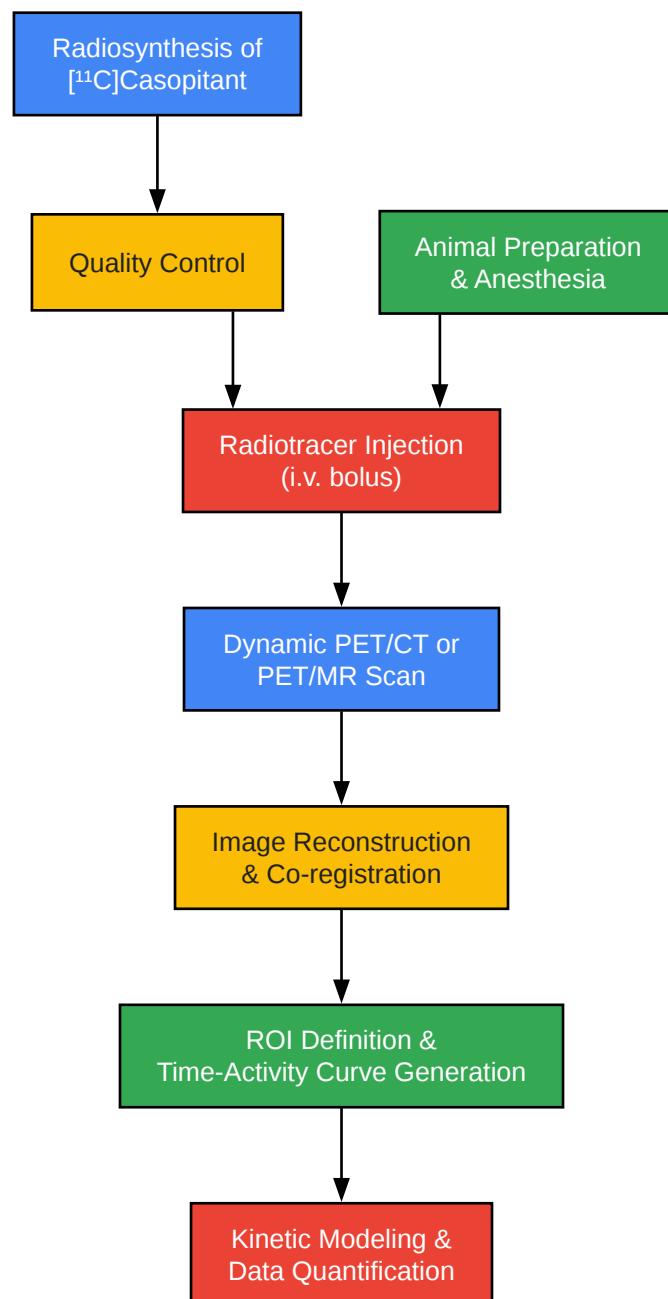


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Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow for Preclinical PET Imaging

This diagram outlines the key steps involved in a typical preclinical PET imaging study with a radiolabeled compound.



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Caption: Preclinical PET Imaging Workflow.

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